4,4-Diphenylbutan-2-one
Overview
Description
4,4-Diphenylbutan-2-one is a chemical compound that is structurally characterized by the presence of a ketone functional group (C=O) attached to a butane backbone with two phenyl groups at the 4-position. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents such as NaBH4 and BH3·THF in combination with chiral reagents, leading to the formation of chiral 1,4-diols, which can be further converted into C2-symmetric diphenylpyrrolidine derivatives . Another study describes the synthesis of diphenylbutane-1,4-diamine from diphenylsuccinonitrile, which can be further transformed into imines and bis-(1,3-dihydropyrrolone) derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-Diphenylbutan-2-one has been analyzed using various techniques. Conformational energy analysis of diastereoisomeric diphenylbutanes has been performed using empirical energy calculations, indicating the importance of geometry optimization for consistency with experimental data . Additionally, X-ray diffraction has been used to characterize the structure of imines derived from diphenylbutane-1,4-diamine .
Chemical Reactions Analysis
Several chemical reactions involving compounds structurally similar to 4,4-Diphenylbutan-2-one have been reported. For example, the photochemical reaction of enamino ketones with benzophenone has been studied, leading to the formation of products such as N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Acid-catalyzed dehydration of diphenylbutanols has been shown to yield various elimination products, with configurations assigned by spectroscopic methods . Hydroamination of diphenylbutadiyne with secondary N-methyl-anilines has been performed using a calcium-based precatalyst, yielding regioselective products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Diphenylbutan-2-one and related compounds are influenced by their molecular structure. The presence of phenyl groups can significantly affect properties such as solubility, melting point, and reactivity. The resolution of C2-symmetric diphenylbutane-1,4-diol using (S)-proline and boric acid has been achieved, highlighting the importance of chirality in the physical properties of these compounds . The synthesis of head-to-head polymers starting from phenylpropionic acid derivatives also sheds light on the reactivity and properties of diphenylbutane derivatives .
Scientific Research Applications
Chiral Resolution and Synthesis Applications :
- Periasamy, Rao, and Seenivasaperumal (2001) demonstrated the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol using (S)-proline and boric acid, highlighting applications in chiral resolution and synthesis (Periasamy, Rao & Seenivasaperumal, 2001).
Catalysis and Organic Reactions :
- The research by Rana, Rahman, Roy, and Roy (2018) on the synthesis of tetra-substituted imidazoles mediated by (S)-3-Methyl-1, 1-Diphenylbutane-1, 2-Diamine demonstrates its application as an organocatalyst in high-yielding, cost-effective, and environmentally benign reactions (Rana, Rahman, Roy & Roy, 2018).
Chemical Synthesis and Mechanistic Insights :
- Ceylan, Gürdere, Budak, Kazaz, and SeÇen (2004) reported the preparation of 1,4-diphenylbutane-1,4-diones from α-halo acetophenones, providing insights into mechanistic pathways in chemical synthesis (Ceylan et al., 2004).
Environmental Science and Polymer Research :
- Sielicki, Focht, and Martín (1978) investigated the microbial degradation of polystyrene and 1,3-diphenylbutane, contributing to understanding the environmental impact and degradation pathways of polymers (Sielicki, Focht & Martín, 1978).
Material Science and Polymer Modification :
- Shen Xiao-don (1999) discussed the use of 2,3-dimethyl-2,3-diphenylbutane as a polymer modifier, illustrating its role in enhancing fire-proofing effects and safety in polymer applications (Shen Xiao-don, 1999).
Safety And Hazards
The safety data sheet for 4,4-Diphenylbutan-2-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4-diphenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202421 | |
Record name | 4,4-Diphenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylbutan-2-one | |
CAS RN |
5409-60-9 | |
Record name | 4,4-Diphenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Diphenyl-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5409-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,4-Diphenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-diphenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Diphenyl-2-butanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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